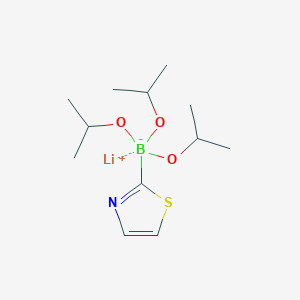
Lithium triisopropoxy(thiazol-2-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium triisopropoxy(thiazol-2-yl)borate is a chemical compound with the molecular formula C12H23BLiNO3S and a molecular weight of 280.15 g/mol . It is known for its unique structure, which includes a lithium ion coordinated to a borate group substituted with three isopropoxy groups and a thiazolyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of lithium triisopropoxy(thiazol-2-yl)borate typically involves the reaction of lithium borohydride with thiazole and isopropanol under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques to achieve high purity levels.
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and yield.
Chemical Reactions Analysis
Lithium triisopropoxy(thiazol-2-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isopropoxy groups are replaced by other nucleophiles. Common reagents for these reactions include halides, amines, and thiols.
Oxidation and Reduction Reactions: The thiazolyl group in the compound can undergo oxidation and reduction reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the thiazole ring, while reducing agents like sodium borohydride can reduce it.
Coordination Reactions: The borate group can coordinate with various metal ions, forming complexes that are useful in catalysis and material science.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic properties of the thiazole ring.
Scientific Research Applications
Lithium triisopropoxy(thiazol-2-yl)borate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds
Biology: The compound’s ability to form complexes with metal ions makes it useful in biological studies, particularly in the investigation of metalloenzymes and metalloproteins.
Medicine: Research is ongoing into the potential therapeutic applications of boron-containing compounds, including this compound. These compounds may have anticancer, antibacterial, and antiviral properties.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and ceramics. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.
Mechanism of Action
The mechanism of action of lithium triisopropoxy(thiazol-2-yl)borate involves its ability to coordinate with metal ions and participate in various chemical reactions. The borate group can form stable complexes with metals, which can then act as catalysts in chemical reactions. The thiazolyl group can undergo electronic modifications, influencing the compound’s reactivity and interaction with other molecules.
The molecular targets and pathways involved in the compound’s effects depend on the specific application. In biological systems, the compound may interact with metalloenzymes and metalloproteins, affecting their activity and function. In chemical synthesis, the compound’s reactivity can be harnessed to create new materials and molecules with desired properties.
Comparison with Similar Compounds
Lithium triisopropoxy(thiazol-2-yl)borate can be compared with other boron-containing compounds, such as:
Lithium triisopropoxy(2-pyridyl)borate: This compound has a similar structure but with a pyridyl group instead of a thiazolyl group. It is used in similar applications but may have different reactivity and properties due to the different heterocyclic ring.
Lithium triisopropoxy(phenyl)borate: This compound contains a phenyl group instead of a thiazolyl group. It is used in organic synthesis and material science, with different reactivity and properties compared to this compound.
Lithium triisopropoxy(benzothiazol-2-yl)borate: This compound has a benzothiazolyl group, which combines the properties of both benzene and thiazole rings. It is used in advanced material development and catalysis.
The uniqueness of this compound lies in its specific combination of the thiazolyl group and borate structure, which imparts distinctive reactivity and properties useful in various scientific and industrial applications.
Properties
IUPAC Name |
lithium;tri(propan-2-yloxy)-(1,3-thiazol-2-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BNO3S.Li/c1-9(2)15-13(16-10(3)4,17-11(5)6)12-14-7-8-18-12;/h7-11H,1-6H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZVFXHXFXYOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=CS1)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BLiNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2442301.png)
![1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442303.png)
![2-[(Pyridin-4-yl)methoxy]pyridine](/img/structure/B2442304.png)
![5-[(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl]-N-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2442305.png)
![3,5-dimethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2442307.png)
![(2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-phenylprop-2-enenitrile](/img/structure/B2442310.png)

![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2442313.png)
![4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxothiomorpholine-2-carboxamide](/img/structure/B2442314.png)

![4-[3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoyl]morpholine-3-carbonitrile](/img/structure/B2442318.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(2-methylphenyl)methyl]-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2442319.png)

![2-(2-(Phenylsulfonyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2442322.png)
